molecular formula C17H12Cl2FN3OS B3485372 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No. B3485372
M. Wt: 396.3 g/mol
InChI Key: AIOUVIBMFKBBOU-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is substituted with a 4-chlorobenzyl group and a 2-chloro-6-fluorophenylacetamide group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3,4-thiadiazole ring, being a heterocyclic ring, would likely have a planar structure. The benzyl and phenyl rings attached to this central ring would likely be in different planes, creating a three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The 1,3,4-thiadiazole ring is known to participate in various chemical reactions. The chloro groups on the benzyl and phenyl rings might also be reactive, potentially undergoing substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative chlorine and fluorine atoms would likely make the compound somewhat polar, affecting its solubility in different solvents .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis in more detail, investigating its reactivity, and exploring its potential biological or pharmacological activities. It could also be interesting to study the properties of related compounds, to gain a better understanding of how the structure of the molecule influences its properties .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2FN3OS/c18-11-6-4-10(5-7-11)8-16-22-23-17(25-16)21-15(24)9-12-13(19)2-1-3-14(12)20/h1-7H,8-9H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOUVIBMFKBBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide

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